molecular formula C27H39N3O5S2 B2856334 ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-86-9

ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2856334
CAS No.: 449782-86-9
M. Wt: 549.75
InChI Key: AWTAQFSEGFYDNL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:

  • A 4-(N-butyl-N-ethylsulfamoyl)benzamido group at the 2-position, contributing to lipophilicity and receptor interaction profiles.
  • An ethyl ester at the 3-position, which may impact solubility and hydrolysis kinetics.

This compound belongs to a class of molecules investigated for their biological activity, particularly in modulating inflammatory pathways such as tumor necrosis factor-alpha (TNF-α) production .

Properties

IUPAC Name

ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O5S2/c1-8-11-16-30(9-2)37(33,34)19-14-12-18(13-15-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h12-15,29H,8-11,16-17H2,1-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTAQFSEGFYDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This compound belongs to the class of thienopyridine derivatives known for their diverse biological activities. The unique structural features of this compound suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H36N4O4SC_{23}H_{36}N_4O_4S, with a molecular weight of approximately 529.1 g/mol. The structure includes a thieno[2,3-c]pyridine core along with a sulfonamide moiety. This configuration may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC23H36N4O4S
Molecular Weight529.1 g/mol
CAS Number1217090-07-7

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Enzyme inhibitors are crucial in regulating biochemical pathways and have applications in treating diseases like cancer and inflammation.
  • Receptor Modulation : It may also act as a receptor modulator, influencing cellular signaling pathways which could be beneficial in various therapeutic areas.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific pathogens, although detailed investigations are required to confirm these effects.
  • Anti-inflammatory Effects : The presence of the sulfamoyl group indicates possible anti-inflammatory properties, which could be leveraged in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thienopyridine compounds:

  • Study 1 : A study on a related thienopyridine derivative demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways .
  • Study 2 : Another research revealed that thienopyridine compounds exhibited antimicrobial properties against Gram-positive bacteria. This suggests that this compound may share similar properties .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas of focus include:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles will provide insights into its potential clinical applications.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Its structure suggests that it may interact with biological targets relevant to drug development.

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism of action is still under investigation but may involve the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth by interfering with essential metabolic processes. This property makes it a candidate for further development as an antimicrobial agent.

Biological Research

In biological research settings, the compound is being explored for its interactions with specific proteins and enzymes.

Enzyme Inhibition Studies

This compound has shown potential as an enzyme inhibitor. Research has focused on its ability to bind to active sites of enzymes involved in critical metabolic pathways. Understanding these interactions can provide insights into the compound's therapeutic potential and guide modifications to enhance efficacy.

Molecular Target Identification

Ongoing studies aim to identify specific molecular targets for this compound within biological systems. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate binding affinities and structural interactions.

Industrial Applications

In addition to its medicinal and biological applications, this compound may have industrial relevance.

Synthesis of Complex Organic Molecules

The synthesis of this compound involves multi-step organic reactions that can be optimized for large-scale production. The methodologies developed for its synthesis can be applied to create other complex organic molecules used in pharmaceuticals and agrochemicals.

Development of Drug Formulations

The compound's solubility and stability characteristics make it suitable for formulation into drug delivery systems. Research into its pharmacokinetics and bioavailability is critical for developing effective drug formulations that maximize therapeutic efficacy while minimizing side effects.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study was conducted to evaluate the anticancer properties of a related compound in vitro using various cancer cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations with a calculated IC50 value suggesting effective potency against targeted cancer types.

Case Study 2: Enzyme Binding Affinity Assessment
In another study focusing on enzyme inhibition mechanisms, this compound was tested against a panel of enzymes involved in metabolic processes. The findings revealed promising binding affinities that warrant further investigation into structure-activity relationships.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Name Core Substituents Sulfamoyl Group Ester/Carboxamide Key Features
Target Compound 5,5,7,7-Tetramethyl N-butyl-N-ethyl Ethyl ester High steric bulk; moderate lipophilicity
6-Ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 6-Ethyl N-methyl-N-phenyl Carboxamide Increased hydrogen bonding potential; aromatic sulfamoyl group
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide N,6-Dimethyl N,N-dimethyl Carboxamide Simplified sulfamoyl group; reduced steric hindrance
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene core (non-fused) Pyridine-4-carboxamido Ethyl ester Alternative heterocycle; altered electronic properties

Key Observations:

Sulfamoyl Modifications: The N-butyl-N-ethyl group in the target compound increases lipophilicity compared to N-methyl-N-phenyl (logP ~3.2 vs. Dimethylsulfamoyl derivatives (e.g., ) exhibit lower steric hindrance, favoring binding to compact active sites.

Ester vs.

Core Heterocycle: The fused tetrahydrothienopyridine core in the target compound and confers rigidity, while benzothiophene derivatives () exhibit distinct electronic profiles due to non-fused systems.

SAR Insights:

  • Sulfamoyl Bulk : The N-methyl-N-phenyl analog shows superior TNF-α inhibition (IC₅₀ = 0.8 μM) compared to dimethyl derivatives (IC₅₀ = 2.5 μM), suggesting bulky sulfamoyl groups enhance target engagement .
  • Metabolic Stability : Carboxamide derivatives () exhibit longer half-lives than ester-containing compounds, aligning with resistance to esterase-mediated hydrolysis .

Q & A

Synthetic Methodology

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured? The synthesis typically involves sequential coupling reactions, sulfonamide formation, and cyclization steps. Key intermediates are purified via column chromatography or preparative HPLC. Evidence from analogous sulfamoyl-bearing compounds highlights the use of coupling agents like EDCI/HOBt for amide bond formation, achieving >90% purity when monitored by reverse-phase HPLC .

Advanced: How can researchers resolve low yields during the benzamido coupling step? Yield optimization requires precise stoichiometric control of the sulfamoylbenzoyl chloride intermediate and activation via N-hydroxysuccinimide (NHS) esters. Evidence suggests that microwave-assisted synthesis (60–80°C, 30 min) improves reaction efficiency by 20–30% compared to conventional heating . Degradation pathways (e.g., hydrolysis of the sulfamoyl group) can be mitigated by anhydrous conditions and inert atmospheres .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure? 1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. The sulfamoyl group exhibits characteristic 1H NMR shifts at δ 3.1–3.3 ppm (N-ethyl and N-butyl protons), while the tetrahydrothieno[2,3-c]pyridine core shows distinct aromatic proton splitting patterns at δ 6.8–7.2 ppm . IR spectroscopy confirms sulfonamide (1320–1350 cm⁻¹) and ester (1720 cm⁻¹) functionalities .

Advanced: How can conflicting spectral data (e.g., overlapping peaks) be resolved? 2D NMR techniques (e.g., COSY, HSQC) and computational modeling (DFT-based chemical shift predictions) clarify ambiguous signals. For example, NOESY experiments distinguish between axial and equatorial protons in the tetrahydrothieno ring system, resolving spatial ambiguities .

Structure-Activity Relationship (SAR) Studies

Basic: Which functional groups are critical for biological activity? The sulfamoylbenzamido moiety and tetrahydrothieno[2,3-c]pyridine scaffold are pharmacophoric elements. Analog studies show that N-alkyl substitution (butyl/ethyl) enhances lipophilicity, improving membrane permeability .

Advanced: How can researchers systematically modify the tetramethyl substituents to enhance target binding? Isosteric replacement (e.g., cyclopropyl for methyl groups) combined with molecular docking (using AutoDock Vina) identifies steric and electronic optimizations. Free-energy perturbation (FEP) calculations predict binding affinity changes (±0.5 kcal/mol) for substituent variants .

Experimental Design & Optimization

Basic: What statistical methods are recommended for optimizing reaction conditions? Design of Experiments (DoE) using central composite design (CCD) or Box-Behnken models reduces experimental runs by 40–60%. Critical factors include temperature, catalyst loading, and solvent polarity .

Advanced: How can researchers address contradictory results in solvent screening studies? Multivariate analysis (e.g., PCA or PLS regression) reconciles discrepancies by identifying latent variables (e.g., solvent dielectric constant vs. hydrogen-bonding capacity). Response surface methodology (RSM) pinstitutes optimal solvent mixtures (e.g., DCM/THF 3:1 v/v) for maximal yield .

Biological Activity & Mechanisms

Basic: What in vitro assays are suitable for preliminary activity screening? Enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentrations, followed by cell viability assays (MTT or ATP-luminescence). IC50 values are calculated using nonlinear regression (GraphPad Prism) .

Advanced: How can off-target effects be minimized during in vivo studies? Proteome-wide affinity profiling (thermal shift assays or CETSA) identifies non-specific interactions. Isotopic labeling (14C/3H) tracks metabolite formation, while CRISPR-Cas9 knockout models validate target specificity .

Stability & Degradation Studies

Basic: What are the primary degradation pathways under accelerated storage conditions? Hydrolysis of the ester group (pH-dependent) and oxidative cleavage of the thieno ring dominate. Forced degradation studies (40°C/75% RH) with LC-MS/MS monitoring reveal major degradants .

Advanced: How can predictive modeling guide formulation strategies to enhance stability? Molecular dynamics simulations (GROMACS) assess excipient interactions (e.g., cyclodextrin encapsulation). QSPR models correlate logP and polar surface area with shelf-life, enabling rational excipient selection .

Computational & AI Integration

Advanced: Can AI-driven platforms accelerate reaction optimization for derivatives? Yes. Tools like COMSOL Multiphysics integrated with ML algorithms (e.g., Bayesian optimization) predict optimal conditions (e.g., 72% yield at 65°C, 0.1 mol% catalyst). Autonomous labs enable real-time parameter adjustments via robotic liquid handlers .

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